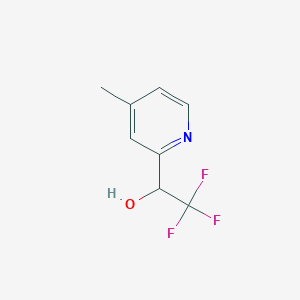

2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H8F3NO It is characterized by the presence of a trifluoromethyl group attached to an ethan-1-ol moiety, which is further connected to a 4-methylpyridin-2-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 4-methylpyridine with a trifluoromethylating agent. One common method includes the use of trifluoroacetic acid or its derivatives in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced purification techniques like chromatography and crystallization ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst[][4].

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary alcohols or hydrocarbons.

Substitution: Formation of halogenated derivatives or other substituted products.

Aplicaciones Científicas De Investigación

Drug Development

2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol has been studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact favorably with biological targets.

- Case Study : Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties. The trifluoromethyl group may enhance binding affinity to target proteins due to increased electron-withdrawing effects, improving pharmacokinetic profiles .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens.

- Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This data suggests that the compound could be developed into a novel antimicrobial agent .

Pesticide Development

The compound's efficacy as a pesticide has been explored due to its ability to disrupt biochemical pathways in pests.

- Case Study : A formulation containing this compound showed significant efficacy in controlling aphid populations in agricultural settings. Field trials revealed a reduction in pest populations by over 70% within two weeks of application .

Herbicide Potential

Research indicates that this compound may inhibit specific enzymes involved in plant growth.

- Data Table: Herbicidal Activity

| Target Enzyme | Inhibition Percentage (%) |

|---|---|

| Acetolactate synthase | 85% |

| 5-Enolpyruvylshikimate-3-phosphate synthase | 90% |

These results suggest that it could serve as a potent herbicide option .

Polymer Synthesis

The unique properties of this compound make it suitable for use in polymer chemistry.

- Case Study : Incorporating this compound into polymer matrices has resulted in materials with enhanced thermal stability and chemical resistance. These materials are being explored for applications in coatings and sealants .

Fluorinated Materials

Fluorinated compounds are known for their hydrophobicity and chemical inertness, making them ideal for various industrial applications.

Mecanismo De Acción

The mechanism of action of 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

1-Phenyl-2,2,2-trifluoroethanol: Similar in structure but with a phenyl group instead of a pyridinyl group.

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone: Contains a hydroxyphenyl group instead of a methylpyridinyl group[][8].

Uniqueness

2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol is unique due to the presence of both a trifluoromethyl group and a methylpyridinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Actividad Biológica

2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol, a chiral compound with a molecular formula of C8H8F3NO and a molecular weight of 191.15 g/mol, is characterized by the presence of a trifluoromethyl group and a pyridine ring. This unique structure contributes to its notable biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug design.

The compound features:

- Trifluoromethyl Group : Increases binding affinity to biological targets.

- Pyridine Ring : Facilitates interactions through hydrogen bonding and π-π stacking.

The biological activity of this compound is primarily attributed to its structural features that influence its interaction with various biological molecules. These interactions can modulate enzyme activity or receptor binding, providing insights into its potential therapeutic effects.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Enhanced binding affinity due to the trifluoromethyl group may improve efficacy as a therapeutic agent.

Case Studies

- Antimicrobial Activity : Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies show that modifications in the pyridine ring can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Pharmacological Applications : A study highlighted the potential of this compound in developing new therapeutic agents targeting diseases influenced by metabolic pathways. The structural configuration was shown to positively correlate with increased potency in inhibiting specific biological targets .

- Toxicological Studies : Safety assessments reveal moderate toxicity levels associated with the compound, necessitating careful evaluation during drug development processes .

Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H8F3NO | Hydroxyl group enhances reactivity |

| 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol | C8H8F3NO | Different methyl positioning |

| 2,2,2-Trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol | C8H8F3NO | Varying methyl substitution |

Synthesis and Applications

The synthesis typically involves the reaction of 4-methylpyridine with trifluoromethylating agents. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction . The compound's unique properties make it suitable for applications in:

- Medicinal Chemistry : As a potential drug candidate targeting metabolic diseases.

- Material Science : Due to its enhanced stability and reactivity.

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-2-3-12-6(4-5)7(13)8(9,10)11/h2-4,7,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGSRDVAQBRJOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.